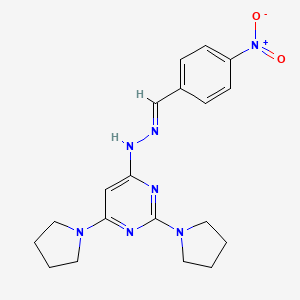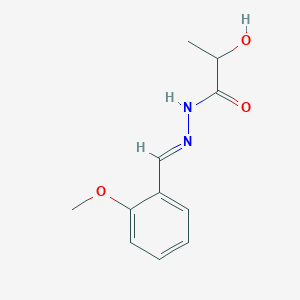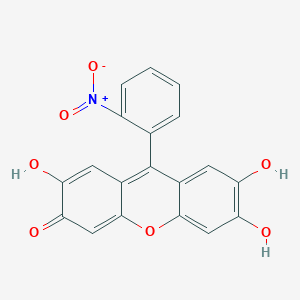![molecular formula C14H11Cl2N3O3 B3868317 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B3868317.png)
2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide
Overview
Description
2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide, also known as DCB-Fu, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCB-Fu is a derivative of furan-2-carboxylic acid and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth, angiogenesis, and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. This inhibition leads to a reduction in angiogenesis and cancer cell growth. This compound has also been found to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models of diabetes, this compound has been found to improve insulin sensitivity and reduce inflammation. In addition, this compound has been found to reduce tumor growth and angiogenesis in animal models of cancer. This compound has also been found to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide has several advantages for lab experiments, including its ability to inhibit the activity of various enzymes and proteins involved in cancer cell growth, angiogenesis, and inflammation. However, this compound has limitations, including its potential toxicity and lack of specificity. Further research is needed to determine the optimal dosage and treatment duration of this compound.
Future Directions
For the study of 2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide include further research on its mechanism of action, optimization of its synthesis method, and its potential use in combination with other drugs for the treatment of various diseases. In addition, further research is needed to determine the optimal dosage and treatment duration of this compound in animal models and clinical trials. Overall, this compound has significant potential for therapeutic applications and warrants further investigation.
Scientific Research Applications
2-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2-furylmethyl)-2-oxoacetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, this compound has been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes. This compound has also been studied for its potential use as an anti-inflammatory agent in diseases such as rheumatoid arthritis.
properties
IUPAC Name |
N'-[(E)-(2,4-dichlorophenyl)methylideneamino]-N-(furan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O3/c15-10-4-3-9(12(16)6-10)7-18-19-14(21)13(20)17-8-11-2-1-5-22-11/h1-7H,8H2,(H,17,20)(H,19,21)/b18-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQYIYWTYHDRGM-CNHKJKLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NN=CC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)CNC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-ethoxy-4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B3868241.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3868264.png)
![N-(4-bromophenyl)-N-{2-[2-(3,4-dichlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B3868271.png)
![ethyl 5-(4-chlorophenyl)-7-methyl-2-(4-methylbenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3868279.png)
![N'~2~,N'~5~-bis[(5-methyl-2-furyl)methylene]-2,5-furandicarbohydrazide](/img/structure/B3868292.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1-[4-(2-methoxyphenyl)-2-pyrimidinyl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B3868294.png)

![1-(diethylamino)-3-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-2-propanol](/img/structure/B3868322.png)


![4-bromo-N-{[(2-chlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B3868339.png)